An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine
A Senior Application Scientist's Perspective on a Rational Approach to Target Identification and Pathway Analysis
Authored by: Gemini AI, Senior Application Scientist
Introduction
The compound 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine is a novel chemical entity with potential for therapeutic applications. Its structure, featuring a chlorothiophene ring linked to an ethyl-substituted isoxazole amine, suggests the possibility of interactions with a range of biological targets. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro mechanism of action of this compound. The methodologies outlined herein are designed to be self-validating, providing a robust and logical pathway to understanding its molecular-level activities. While direct experimental data for this specific molecule is not yet publicly available, this document leverages structure-activity relationships from related compounds to propose and explore high-probability mechanistic pathways.
The core structure, containing a thiophene ring, is a common feature in many biologically active compounds. For instance, derivatives of 5-(thiophen-2-yl)isoxazoles have been investigated as potential anti-breast cancer agents targeting the estrogen receptor alpha (ERα)[1][2]. Furthermore, molecules incorporating a 5-chlorothiophene moiety have been identified as potent inhibitors of Factor Xa, a critical enzyme in the coagulation cascade, suggesting potential antithrombotic applications[3]. Additionally, related structures containing a chlorothiophen group have demonstrated inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory response[4][5].
This guide will, therefore, focus on a multi-pronged investigative approach, prioritizing the exploration of three plausible mechanisms of action:
-
Anti-inflammatory Activity: via inhibition of COX-1, COX-2, and 5-LOX enzymes.
-
Anticoagulant Activity: through the inhibition of key serine proteases in the coagulation cascade, such as Factor Xa and thrombin.
-
Anti-cancer Activity: by targeting hormone receptors like ERα or other relevant cancer-associated pathways.
The following sections will detail the experimental protocols, data analysis strategies, and logical frameworks necessary to rigorously test these hypotheses.
Part 1: Initial Characterization and Physicochemical Properties
Prior to any biological assessment, a thorough characterization of the compound is essential. This ensures the purity and integrity of the test substance, which is fundamental to the trustworthiness of all subsequent data.
Table 1: Physicochemical Properties of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine
| Property | Value | Source |
| CAS Number | 1414958-76-1 | [6][7] |
| Molecular Formula | C₉H₉ClN₂OS | [6] |
| Molecular Weight | 228.70 g/mol | [6] |
| Purity | ≥98% (as commercially available) | [6] |
| SMILES | NC1=NOC(C2=CC=C(Cl)S2)=C1CC | [6] |
Part 2: Investigating Anti-Inflammatory Potential
The presence of the chlorothiophene moiety in the target compound is structurally similar to derivatives known to inhibit key enzymes in the arachidonic acid pathway, namely COX-1, COX-2, and 5-LOX.[4][5] A logical first step is to assess the inhibitory potential of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine against these enzymes.
Experimental Workflow: Enzyme Inhibition Assays
A systematic approach to evaluating the anti-inflammatory potential would involve a series of in vitro enzyme inhibition assays. The following workflow provides a clear path for this investigation.
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Detailed Protocol: COX-1 and COX-2 Inhibition Assays
This protocol is adapted from standard methodologies for assessing cyclooxygenase inhibition.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against ovine COX-1 and human recombinant COX-2.
Materials:
-
5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzymes (COX-1 or COX-2).
-
Inhibitor Addition: Add the serially diluted test compound to the appropriate wells. Include wells with a known inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1) as a positive control and wells with DMSO as a vehicle control.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.
-
Reaction and Detection: Incubate for a short period (e.g., 2 minutes) and then add a colorimetric substrate solution to detect the prostaglandin F2α produced.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Detailed Protocol: 5-LOX Inhibition Assay
This protocol is based on established methods for measuring 5-lipoxygenase activity.[4][5]
Objective: To determine the IC50 of the test compound against 5-lipoxygenase.
Materials:
-
5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine
-
5-Lipoxygenase (5-LOX) enzyme
-
Linoleic acid (substrate)
-
Phosphate buffer (pH 6.3)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and serially dilute it in phosphate buffer.
-
Assay Mixture: In a cuvette, mix the phosphate buffer and the 5-LOX enzyme solution.
-
Inhibitor Addition: Add the diluted test compound to the cuvette. Include a known 5-LOX inhibitor (e.g., zileuton) as a positive control and a vehicle control.
-
Incubation: Incubate the mixture for 5 minutes at 25°C.
-
Substrate Addition: Add the linoleic acid solution to initiate the reaction.
-
Measurement: Monitor the change in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the hydroperoxy derivative of linoleic acid.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value as described for the COX assays.
Part 3: Exploring Anticoagulant Properties
The 5-chlorothiophene moiety is a key component of Rivaroxaban, a potent and selective direct Factor Xa inhibitor.[3][8] This structural similarity warrants a thorough investigation into the potential anticoagulant effects of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine.
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways.
Caption: The coagulation cascade and potential points of inhibition.
Experimental Protocol: Factor Xa and Thrombin Inhibition Assays
Objective: To determine the IC50 of the test compound against human Factor Xa and human α-thrombin.
Materials:
-
5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine
-
Human Factor Xa
-
Human α-thrombin
-
Chromogenic substrates for Factor Xa and thrombin
-
Assay buffer (e.g., Tris-HCl with NaCl and BSA)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and serially dilute it in the assay buffer.
-
Enzyme Addition: In a 96-well plate, add the assay buffer and the respective enzyme (Factor Xa or thrombin).
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a known inhibitor (e.g., Rivaroxaban for Factor Xa, Dabigatran for thrombin) as a positive control and a vehicle control.
-
Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Add the appropriate chromogenic substrate to each well to initiate the reaction.
-
Measurement: Monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each well. Calculate the percentage of inhibition and the IC50 value as previously described.
Part 4: Assessing Anti-Cancer Potential
The isoxazole ring system is present in numerous compounds with demonstrated anti-cancer activity. Specifically, 5-(thiophen-2-yl)isoxazoles have been identified as potential anti-breast cancer agents that target the estrogen receptor alpha (ERα).[1][2]
Experimental Workflow: In Vitro Anti-Cancer Screening
A tiered approach is recommended to evaluate the anti-cancer potential, starting with broad cytotoxicity screening and progressing to more specific mechanistic studies if activity is observed.
Caption: Workflow for in vitro anti-cancer activity assessment.
Detailed Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on various cancer cell lines and calculate the half-maximal growth inhibitory concentration (IC50).
Materials:
-
5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine
-
Cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], HCT116 [colon])
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro investigation of the mechanism of action of 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine. By systematically evaluating its potential as an anti-inflammatory, anticoagulant, and anti-cancer agent, researchers can efficiently and effectively elucidate its biological activity. The proposed workflows and protocols are grounded in established methodologies and informed by the known activities of structurally related compounds. This rational approach, combining enzymatic assays with cell-based functional screens, will pave the way for a thorough understanding of this novel compound's therapeutic potential.
References
-
Khan, M. F., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1366578. [Link]
-
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. [Link]
-
Khan, M. F., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. National Center for Biotechnology Information. [Link]
-
NextSDS. 5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine. [Link]
-
Wityak, J., et al. (2013). 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor. Journal of Medicinal Chemistry, 56(23), 9441-9456. [Link]
-
Mondal, S., et al. (2025). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]
-
French-Ukrainian Journal of Chemistry. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. [Link]
-
Molecules. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
-
PubChem. 5-(5-chlorothiophen-2-yl)-N-[(3S)-1-[(2S)-1-(morpholin-4-yl)-1-oxopropan-2-yl]-2-oxopyrrolidin-3-yl]-1,3-thiazole-2-sulfonamide. [Link]
-
Archiv der Pharmazie. Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. [Link]
-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
-
Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]
-
World Journal of Pharmaceutical Research. IN VITRO ANTHELMINTIC ACTIVITY OF 3-(3-CHLOROPHENYL)-5- PHENYL-4, 5-DIHYDRO-1,2-OXAZOLE DERIVATIVES. [Link]
-
RSC Publishing. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. [Link]
Sources
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 4. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 6. chemscene.com [chemscene.com]
- 7. nextsds.com [nextsds.com]
- 8. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
